molecular formula C11H22O B13642674 4-Tert-butyl-1-methylcyclohexan-1-ol CAS No. 6353-54-4

4-Tert-butyl-1-methylcyclohexan-1-ol

Cat. No.: B13642674
CAS No.: 6353-54-4
M. Wt: 170.29 g/mol
InChI Key: SSIUIKNPZLRZLO-UHFFFAOYSA-N
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Description

4-Tert-butyl-1-methylcyclohexan-1-ol is an organic compound with the molecular formula C11H22O. It is a cyclohexanol derivative, characterized by the presence of a tert-butyl group and a methyl group attached to the cyclohexane ring. This compound is known for its unique structural properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-1-methylcyclohexan-1-ol typically involves the hydrogenation of 4-Tert-butyl-1-methylcyclohexanone. This reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation and high yield of the desired product .

Mechanism of Action

The mechanism of action of 4-Tert-butyl-1-methylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tert-butyl-1-methylcyclohexan-1-ol is unique due to the presence of both tert-butyl and methyl groups on the cyclohexane ring. This unique structural feature imparts specific chemical and physical properties, making it valuable in various applications .

Properties

CAS No.

6353-54-4

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

4-tert-butyl-1-methylcyclohexan-1-ol

InChI

InChI=1S/C11H22O/c1-10(2,3)9-5-7-11(4,12)8-6-9/h9,12H,5-8H2,1-4H3

InChI Key

SSIUIKNPZLRZLO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)C(C)(C)C)O

Origin of Product

United States

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